ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with chloro (Cl), methyl (CH₃), and a 2,5-dimethylbenzyloxy group at positions 6, 4, and 7, respectively. The ethyl propanoate moiety at position 3 enhances its lipophilicity, which is critical for bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C24H25ClO5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H25ClO5/c1-5-28-23(26)9-8-18-16(4)19-11-20(25)22(12-21(19)30-24(18)27)29-13-17-10-14(2)6-7-15(17)3/h6-7,10-12H,5,8-9,13H2,1-4H3 |
InChI Key |
YQHZBRLDQBDCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC(=C3)C)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: The dimethylbenzyl ether group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Esterification: The final step involves the esterification of the propanoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Esters
Ethyl 3-(6-Chloro-4-Methyl-2-Oxo-7-Propoxychromen-3-yl)Propanoate (CAS: 701285-97-4)
- Structural Similarities: Shares the 6-chloro-4-methyl-2-oxo-2H-chromen backbone and ethyl propanoate group.
- Key Differences : The 7-position substituent is propoxy instead of 2,5-dimethylbenzyloxy.
- Physicochemical Properties :
Methyl (S)-3-(Dimethyl(Phenyl)Silyl)-3-((2R,3R,4R)-6-Methoxy-3-Methyl-4-Phenylchroman-2-yl)Propanoate
- Structural Contrasts : Features a chroman ring instead of coumarin and includes a silyl group, which significantly alters electronic properties and steric bulk.
- Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted enantioselective reactions, yielding a single isomer with a melting point of 57–62°C .
Phenoxypropanoate Herbicides
Several ethyl propanoate derivatives are used as herbicides, sharing the propanoate ester functionality but differing in core structures:
- Quizalofop-P-Ethyl: Structure: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate. Key Feature: Quinoxaline ring instead of coumarin, with phenoxy linkage. Use: Selective post-emergent herbicide targeting grasses .
- Fenoxaprop-Ethyl: Structure: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate. Application: Broad-spectrum herbicide with benzoxazole substituent .
Comparative Physicochemical Data Table
| Compound | Core Structure | 7-Substituent | Molecular Weight (g/mol) | XLogP3 | Application |
|---|---|---|---|---|---|
| Target Compound | Coumarin | 2,5-Dimethylbenzyloxy | ~367.8* | ~4.2† | Research chemical |
| Ethyl 3-(6-Chloro-4-Methyl-7-Propoxy...) | Coumarin | Propoxy | 352.8 | 3.8 | Research chemical |
| Quizalofop-P-Ethyl | Phenoxyquinoxaline | Quinoxalinyloxy | 372.8 | 4.5‡ | Herbicide |
| Fenoxaprop-Ethyl | Phenoxybenzoxazole | Benzoxazolyloxy | 361.8 | 4.0‡ | Herbicide |
*Estimated based on molecular formula; †Predicted via analogy to ; ‡Estimated from structural analogs.
Crystallographic and Analytical Tools
- Structural Validation : Programs like SHELXL () and WinGX/ORTEP () are critical for refining crystal structures and visualizing anisotropic displacement ellipsoids .
- Spectroscopic Data : NMR (¹H, ¹³C), IR, and HRMS are standard for confirming molecular identity, as demonstrated for methyl silyl-chroman derivatives in .
Research Implications and Gaps
- Bioactivity Potential: The 2,5-dimethylbenzyloxy group in the target compound may enhance binding to hydrophobic enzyme pockets, analogous to coumarin-based anticoagulants.
- Synthetic Challenges : Introducing bulky substituents (e.g., 2,5-dimethylbenzyloxy) requires optimized conditions to avoid steric hindrance.
- Data Limitations : Explicit bioactivity, toxicity, or pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further study.
Biological Activity
Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique chromenone structure. This compound incorporates various substituents, including a chloro group and a dimethylbenzyl ether, which contribute to its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 422.87 g/mol .
Research indicates that this compound exhibits multiple biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in neutralizing free radicals in biological systems.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for further development in medicinal chemistry.
- Anti-inflammatory Effects : Preliminary findings indicate that this compound may reduce inflammation, which is crucial for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound enhances its biological activity. The presence of the chloro group and the dimethylbenzyl ether significantly influences its interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity, enhancing membrane permeability |
| Dimethylbenzyl Ether | Potentially increases binding affinity to target receptors |
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low enough to suggest potential therapeutic applications.
Study 3: Anti-inflammatory Properties
Research on the anti-inflammatory effects revealed that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
